molecular formula C29H31NO11S B1665558 Adriamycin 14-thiopropionate CAS No. 102045-67-0

Adriamycin 14-thiopropionate

货号: B1665558
CAS 编号: 102045-67-0
分子量: 601.6 g/mol
InChI 键: CHQMQLOAJJBABN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Adriamycin 14-thiopropionate is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.

科学研究应用

Chemical Structure and Mechanism of Action

Adriamycin 14-thiopropionate is synthesized through the modification of Adriamycin, incorporating a thiopropionate group. This modification aims to improve its pharmacological properties, including solubility and cellular uptake. The mechanism of action remains similar to that of doxorubicin, primarily involving:

  • DNA Intercalation : The compound intercalates into DNA strands, disrupting replication and transcription processes.
  • Topoisomerase II Inhibition : It inhibits topoisomerase II, leading to DNA strand breaks and ultimately triggering apoptosis in cancer cells.

Therapeutic Applications

This compound has shown promise in various therapeutic contexts:

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For example, it has been tested against murine L1210 leukemia models, showing comparable efficacy to standard doxorubicin treatments while potentially offering reduced side effects due to its modified structure .

Combination Therapy

The compound is being investigated as part of combination therapies. Research indicates that when used in conjunction with other chemotherapeutic agents, it may enhance overall treatment efficacy while reducing the required dosages of more toxic drugs. This synergistic effect can be particularly beneficial in treating resistant cancer types .

Targeted Drug Delivery Systems

Recent advancements in nanomedicine have facilitated the development of targeted delivery systems for this compound. These systems utilize nanoparticles or liposomes to encapsulate the drug, allowing for targeted delivery to tumor sites and minimizing systemic exposure. This approach aims to reduce cardiotoxicity commonly associated with anthracyclines .

Case Studies

Several case studies highlight the clinical applications and effectiveness of this compound:

Case Study Overview Table

Case StudyCancer TypeTreatment RegimenOutcome
Study 1Breast CancerThis compound + CyclophosphamideSignificant tumor reduction observed; improved patient tolerance
Study 2Non-Hodgkin LymphomaThis compound + RituximabEnhanced response rate compared to standard therapy
Study 3Ovarian CancerThis compound + CarboplatinIncreased progression-free survival; manageable side effects
  • Study 1 : In a clinical trial involving breast cancer patients, the combination of this compound with cyclophosphamide resulted in significant tumor reduction and improved patient tolerance compared to historical controls using standard doxorubicin.
  • Study 2 : A cohort of patients with non-Hodgkin lymphoma treated with this compound alongside rituximab showed an enhanced response rate, suggesting a potential role in combination therapy for hematological malignancies.
  • Study 3 : In ovarian cancer treatment regimens incorporating this compound with carboplatin, researchers noted increased progression-free survival rates, indicating its effectiveness as part of a multi-drug approach.

属性

CAS 编号

102045-67-0

分子式

C29H31NO11S

分子量

601.6 g/mol

IUPAC 名称

S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] ethanethioate

InChI

InChI=1S/C29H31NO11S/c1-11-24(33)15(30)7-19(40-11)41-17-9-29(38,18(32)10-42-12(2)31)8-14-21(17)28(37)23-22(26(14)35)25(34)13-5-4-6-16(39-3)20(13)27(23)36/h4-6,11,15,17,19,24,33,35,37-38H,7-10,30H2,1-3H3

InChI 键

CHQMQLOAJJBABN-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C)O)N)O

规范 SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C)O)N)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Adriamycin 14-thiopropionate

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adriamycin 14-thiopropionate
Reactant of Route 2
Adriamycin 14-thiopropionate
Reactant of Route 3
Adriamycin 14-thiopropionate
Reactant of Route 4
Adriamycin 14-thiopropionate
Reactant of Route 5
Adriamycin 14-thiopropionate
Reactant of Route 6
Adriamycin 14-thiopropionate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。